N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide
Description
N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a synthetic organic compound featuring a hybrid scaffold combining an indoline carboxamide core with a 5-oxopyrrolidin-3-yl moiety substituted at the 1-position with a 3-methoxyphenyl group. The indoline system (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) is linked via a carboxamide bridge to the pyrrolidinone ring (a five-membered lactam). The 3-methoxyphenyl substituent introduces electron-donating and steric effects, which may influence molecular interactions and physicochemical properties.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-26-17-7-4-6-16(12-17)23-13-15(11-19(23)24)21-20(25)22-10-9-14-5-2-3-8-18(14)22/h2-8,12,15H,9-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCUFXMKRAVODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide involves several steps. One common method includes the reaction of indoline-1-carboxylic acid with 3-methoxyphenylamine to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore various reaction mechanisms, making it a valuable model compound for studying organic reactions.
Biology
The compound's structure enables it to interact with various biological targets, making it useful in biochemical assays. It has been studied for its potential to modulate enzyme activity, which can provide insights into metabolic pathways and disease mechanisms.
Medicine
In medicinal chemistry, this compound shows promise as a lead candidate for drug discovery. Its potential therapeutic applications include:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Industry
This compound can be utilized in the development of new materials with specific properties. This includes applications in coatings, polymers, and other industrial products where its unique chemical characteristics can be advantageous.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit potent inhibitory activities against specific enzymes involved in disease pathways. For example, modifications to the indole core have been shown to enhance inhibitory potency against SARS-CoV 3CL protease, suggesting its utility in antiviral drug development .
- Biological Activity Exploration : Investigations into the biological activity of this compound indicate that it can effectively modulate enzyme activity through direct binding interactions, providing a basis for further exploration in therapeutic contexts .
Mechanism of Action
The compound exerts its effects primarily by binding to VEGFR, thereby inhibiting its activity. This inhibition prevents the downstream signaling cascade that promotes endothelial cell proliferation, survival, migration, and vascular permeability. As a result, the compound effectively reduces angiogenesis, which is crucial for tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Comparisons
The following table summarizes key structural differences between the target compound and analogs identified in the evidence:
Key Observations:
- Pyrrolidinone vs. Phthalimide: The target’s pyrrolidinone lactam (5-oxopyrrolidin) contrasts with the isoindoline-1,3-dione core in 3-chloro-N-phenyl-phthalimide. The latter’s dual ketone groups enhance electrophilicity, while the pyrrolidinone’s single lactam may confer greater hydrogen-bonding flexibility .
- Methoxyphenyl vs. Chlorophenyl : The 3-methoxyphenyl group in the target donates electron density via the methoxy substituent, unlike the electron-withdrawing chlorine in 3-chloro-N-phenyl-phthalimide. This difference could influence solubility and receptor binding kinetics.
- Indoline vs. Pyrazole : The bicyclic indoline system in the target provides a rigid planar structure compared to the pyrazole ring in ’s compound, which features a sulfur bridge and trifluoromethyl group. The latter’s aldehyde group introduces reactivity toward nucleophiles, absent in the carboxamide target.
Hypothetical Pharmacological Implications
- Indoline carboxamides are explored as kinase inhibitors or serotonin receptor modulators due to their planar, aromatic cores.
- Pyrrolidinones (e.g., racetams) are known for nootropic effects, implying possible CNS activity.
- 3-Methoxyphenyl groups, as seen in apomorphine derivatives, may influence dopamine receptor interactions.
Q & A
Q. What are the optimal synthetic routes for preparing N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer :
- Synthetic Routes : The compound’s pyrrolidinone and indoline carboxamide moieties suggest a multi-step synthesis. A plausible route involves:
- Pyrrolidinone Core : Cyclization of a γ-ketoester with 3-methoxyaniline via a modified Paal-Knorr reaction .
- Indoline Carboxamide : Coupling the pyrrolidinone intermediate with indoline-1-carbonyl chloride under Schotten-Baumann conditions (base: NaOH, solvent: THF/water) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters (e.g., temperature, catalyst loading) to improve yield. For example, using Pd(OAc)₂ as a catalyst in coupling reactions can reduce side products .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
Methodological Answer :
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer :
- Hazard Mitigation :
- Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., treat with activated charcoal for organic waste) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s potential as a coronavirus protease inhibitor?
Methodological Answer :
- Assay Design :
- Target Selection : Use MERS-CoV 3CL protease (homology to SARS-CoV-2 protease) .
- Fluorogenic Substrate : e.g., Dabcyl-KTSAVLQSGFRKME-Edans. Monitor cleavage via fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm).
- Control : Compare inhibition to known inhibitors (e.g., GC376).
- Data Interpretation : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Account for false positives via counter-screening against human cathepsin L .
Q. How can structural modifications to the pyrrolidinone or indoline moieties enhance biological activity or reduce toxicity?
Methodological Answer :
Q. What computational methods are suitable for predicting binding modes of this compound with neurological targets (e.g., serotonin receptors)?
Methodological Answer :
- Docking Workflow :
- Protein Preparation : Retrieve 5-HT₂A receptor structure (PDB: 6WGT). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
- Docking : Use AutoDock Vina with a grid box centered on the orthosteric binding site. Validate poses via MD simulations (GROMACS, 100 ns) .
- Analysis : Calculate binding free energy (MM-PBSA) and identify key interactions (e.g., hydrogen bonds with Asp155) .
Q. How should researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across assay platforms?
Methodological Answer :
- Troubleshooting :
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and DMSO concentration (<1%) .
- Enzyme Source : Compare recombinant vs. native protein activity (e.g., post-translational modifications may alter kinetics).
- Data Normalization : Use Z-factor to assess assay robustness. Exclude outliers with Grubbs’ test (α = 0.05) .
Q. What analytical techniques ensure batch-to-batch consistency in purity and stereochemical integrity?
Methodological Answer :
- Purity :
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA). Purity >98% required for in vivo studies .
- Stereochemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
